molecular formula C8H14O2 B8786864 (1,1'-Bicyclobutyl)-1,1'-diol CAS No. 82491-67-6

(1,1'-Bicyclobutyl)-1,1'-diol

Cat. No.: B8786864
CAS No.: 82491-67-6
M. Wt: 142.20 g/mol
InChI Key: DMEVUVXQRRRPKW-UHFFFAOYSA-N
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Description

(1,1'-Bicyclobutyl)-1,1'-diol is a bicyclic compound featuring two cyclobutane rings linked at their 1,1' positions, with hydroxyl (-OH) groups attached to each ring. For instance, cyclobutane-based diols are known for their strained ring systems, which influence reactivity and molecular conformation . The compound’s molecular weight is approximately 168.28 g/mol (calculated from ), with a polar surface area of 20.2 Ų and a moderate hydrophobicity (XlogP ~2.8), suggesting balanced solubility in polar and nonpolar solvents .

Properties

CAS No.

82491-67-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(1-hydroxycyclobutyl)cyclobutan-1-ol

InChI

InChI=1S/C8H14O2/c9-7(3-1-4-7)8(10)5-2-6-8/h9-10H,1-6H2

InChI Key

DMEVUVXQRRRPKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2(CCC2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Structural Features XlogP Polar Surface Area (Ų) Source
(1,1'-Bicyclobutyl)-1,1'-diol ~168.28 Bicyclobutyl core, two -OH groups 2.8 20.2
Bi-1,1′-cyclopentane-1,1′-diol ~172.25 Cyclopentane rings, -OH groups N/A N/A
1,1'-Bi(cyclohexyl)-1,1'-diol 193.12 Cyclohexane rings, -OH groups N/A N/A
Spirobiindane-6,6'-diol derivatives 556.68–590.70 Spirobiindane core, biphenyl substituents N/A N/A

Key Observations :

  • Ring Strain vs. Stability : The bicyclobutyl diol’s cyclobutane rings introduce significant ring strain compared to cyclopentane or cyclohexane analogs (e.g., 1,1'-Bi(cyclohexyl)-1,1'-diol). This strain likely enhances reactivity in ring-opening or functionalization reactions .
  • Steric Effects : Spirobiindane diols (e.g., C41H32O2 derivatives) exhibit bulkier structures due to biphenyl substituents, reducing solubility in polar solvents but increasing utility in asymmetric catalysis .
  • Hydrogen Bonding : The polar surface area of bicyclobutyl diol (~20.2 Ų) is comparable to simpler diols, supporting intermolecular hydrogen bonding, which may influence crystallization behavior .

Stereochemical Considerations

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